oxonol VI
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, each requiring precise control over reaction conditions to achieve the desired product. While specific details on the synthesis of oxonol VI were not identified, the literature on organic synthesis provides insight into methodologies that might be applicable. For example, solid-phase synthesis (SPS) offers a platform for preparing heterocycles, which could be relevant for synthesizing oxonol VI derivatives or related compounds (Králová et al., 2018).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the chemical properties and reactivity of compounds like oxonol VI. Techniques such as X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are commonly employed to elucidate the structure of organic compounds. Although specific studies on oxonol VI were not found, these analytical techniques are universally applicable for structural analysis in organic chemistry.
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its molecular structure. For instance, the presence of functional groups such as oximes in a molecule can dictate its reactivity towards various chemical agents. The synthesis and reactivity of oxime-containing compounds have been explored in the context of metal-ion assisted reactions, which could provide insights into the chemical behavior of oxonol VI if it contains similar functional groups (Yu et al., 1996).
Scientific Research Applications
Membrane Potential Studies in Yeast Plasma Membrane
Oxonol VI has been utilized effectively in scientific research, particularly in the study of membrane potentials. For example, Holoubek et al. (2003) employed oxonol VI to monitor membrane potential changes generated by the Schizosaccharomyces pombe plasma membrane H(+)-ATPase when reconstituted into vesicles. This study highlighted oxonol VI's ability for quantitative measurements due to its easily calibratable response to membrane potential changes, distinguishing it from oxonol V. Additionally, oxonol VI's ratiometric measurements offer a valuable tool for studying processes accompanying yeast plasma membrane H(+)-ATPase-mediated membrane potential buildup (Holoubek et al., 2003).
Fluorescence Lifetime and Polarization in Beef Heart Submitochondrial Particles
Smith et al. (2005) investigated the fluorescence polarization and lifetime of oxonol VI in various environments, including free in aqueous and ethanol solutions and in the presence of beef heart submitochondrial particles. The study revealed that the emission lifetime of oxonol VI inversely related to solvent dielectric constant and increased as the solvent changed from an aqueous medium to ethanol and then to the biological membrane. This research contributes to understanding the behavior of oxonol VI in different mediums, especially in biological systems (Smith et al., 2005).
Investigating Membrane Potential Changes in Euglena Gracilis
In 2006, Richter et al. explored the effects of calcium sequester EGTA on gravitactic orientation and membrane potential changes in Euglena gracilis. They employed oxonol VI to detect membrane potential changes, finding that the cells depolarized during acceleration and hyperpolarized in microgravity. This study provides insights into the cellular response to varying gravitational forces, showcasing the application of oxonol VI in understanding cellular dynamics under different environmental conditions (Richter et al., 2006).
Interaction with Beef Heart Submitochondrial Particles
Another study by Smith and Chance (2005) focused on the interaction of oxonol VI with beef heart submitochondrial particles under time-resolved and equilibrium conditions. They demonstrated the biphasic nature of the probe absorption spectrum red shift induced by ATP or NADH, providing valuable information on the interaction dynamics of oxonol VI in biological systems (Smith & Chance, 2005).
properties
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHIADVIBJMQL-PQWGHOHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
oxonol VI | |
CAS RN |
64724-75-0 | |
Record name | Oxonol VI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXONOL VI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.